(3R,4R)-4-fluoropyrrolidin-3-ol
Description
BenchChem offers high-quality (3R,4R)-4-fluoropyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-4-fluoropyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1334320-82-9; 1524707-61-6 |
|---|---|
Molecular Formula |
C4H8FNO |
Molecular Weight |
105.112 |
IUPAC Name |
(3R,4R)-4-fluoropyrrolidin-3-ol |
InChI |
InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
RCBGOJFTPHCJDB-QWWZWVQMSA-N |
SMILES |
C1C(C(CN1)F)O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Fluorinated Hydroxyproline Bioisosteres: A Technical Guide to Stereoelectronic Engineering
This guide details the strategic application of fluorinated hydroxyproline (Hyp) bioisosteres, focusing on the stereoelectronic principles that govern their use in medicinal chemistry.
Executive Summary
In medicinal chemistry, the replacement of the 4-hydroxyl group of hydroxyproline (Hyp) with fluorine is not merely an atom-swap; it is a method of conformational locking . While fluorine is often cited as a bioisostere for the hydroxyl group due to similar van der Waals radii (1.47 Å vs. 1.40 Å), their electronic impacts diverge significantly.
The utility of 4-fluoroproline (Flp) lies in its ability to dictate the pyrrolidine ring pucker through the gauche effect , thereby pre-organizing the peptide backbone.[1] This guide explores the mechanistic basis of this effect, the synthetic routes to access specific diastereomers, and the dichotomy between structural stabilization (collagen) and functional recognition (HIF-1
Part 1: Stereoelectronic Fundamentals
The pyrrolidine ring of proline and its analogs exists in dynamic equilibrium between two envelope conformations:
The Fluorine Gauche Effect
The gauche effect is the tendency of a
-
(4R)-Fluoroproline (Flp): The electronegative fluorine favors the
-exo pucker.[4] This conformation imposes a and dihedral angle preference that stabilizes the trans peptide bond ( interaction between carbonyls). -
(4S)-Fluoroproline (flp): The fluorine favors the
-endo pucker, which often destabilizes the trans peptide bond or favors the cis isomer.[1]
Visualization of Stereoelectronic Logic
Figure 1: The causal link between stereochemistry, the gauche effect, and peptide backbone conformation.
Part 2: Synthetic Strategies
Synthesizing 4-fluoroprolines requires careful management of stereocenters. The most common reagent, DAST (Diethylaminosulfur trifluoride) , effects deoxofluorination via an
The Inversion Dilemma
To obtain the collagen-stabilizing (4R)-Flp , one cannot simply fluorinate natural (4R)-Hyp , as this yields (4S)-flp (the destabilizing isomer).
Strategic Routes:
-
Route A (Inversion): (4R)-Hyp
(4S)-Flp. -
Route B (Double Inversion): (4R)-Hyp
(4S)-Hyp (4R)-Flp. -
Route C (Retention): Rare, usually requires specific neighboring group participation or radical mechanisms.
Protocol: Synthesis of Boc-(4S)-Fluoroproline Methyl Ester
Target: Accessing the
Reagents:
-
Starting Material: Boc-(4R)-Hydroxyproline methyl ester (Commercial).[5]
-
Fluorinating Agent: DAST or Deoxo-Fluor.
-
Solvent: Anhydrous DCM.
Step-by-Step Methodology:
-
Preparation: Dissolve Boc-(4R)-Hyp-OMe (1.0 eq) in anhydrous DCM under argon atmosphere. Cool to -78°C.
-
Addition: Add DAST (1.2 eq) dropwise via syringe. Caution: DAST reacts violently with water.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight. The reaction proceeds via an O-aminosulfuryl intermediate followed by fluoride displacement with inversion.
-
Quenching: Pour the mixture into saturated NaHCO
(aq) with vigorous stirring. Gas evolution will occur. -
Extraction: Extract with DCM (3x), wash organics with brine, dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Characterization:
F NMR will show a multiplet around -175 ppm (shifts vary by solvent). The coupling constant confirms the geminal relationship.
Part 3: Biological Applications & Case Studies
Case Study 1: Collagen Stability (The Success)
Collagen triple helices rely on the repeating sequence Xaa-Yaa-Gly, where Yaa is often (4R)-Hyp.
-
Hypothesis: Hyp stabilizes collagen via water-bridged H-bonds.[6][7]
-
Experiment: Raines et al. replaced Hyp with (4R)-Flp.
-
Result: The (4R)-Flp collagen mimic was hyperstable (
increased significantly compared to Hyp). -
Mechanism: Fluorine is a poor H-bond acceptor and cannot donate. The stability arises purely from the pre-organization of the
-exo pucker (entropy reduction) and the inductive strengthening of the peptide bond, proving the stereoelectronic effect outweighs water bridging.
Case Study 2: VHL/HIF-1 Interaction (The Failure/Nuance)
The von Hippel-Lindau (VHL) protein recognizes HIF-1
-
Experiment: Replacing Hydroxyproline-564 with (4R)-Fluoroproline.
-
Result: Binding affinity is abolished .
-
Reason: VHL recognition requires a direct hydrogen bond between the Hyp-OH and residues Ser111/His115 in the VHL binding pocket. Fluorine mimics the shape (isostere) and pucker (conformation) but lacks the function (H-bond donor capability).
-
Solution: 3-Fluoro-4-hydroxyproline . By placing F at C3 and keeping OH at C4, one can tune the pucker via the C3-F gauche effect while retaining the critical C4-OH for binding.
Comparative Data Table
| Feature | (4R)-Hydroxyproline | (4R)-Fluoroproline | (4S)-Fluoroproline |
| Ring Pucker | |||
| Peptide Bond | Favors Trans | Strongly Favors Trans | Favors Cis |
| Collagen | Stable (Ref) | Hyperstable | Destabilizing |
| H-Bonding | Donor & Acceptor | Weak Acceptor Only | Weak Acceptor Only |
| VHL Binding | High Affinity ( | No Binding | No Binding |
Part 4: Decision Framework for Medicinal Chemists
When to use F-Hyp Bioisosteres:
-
Use (4R)-Flp when you need to lock a conformation in the trans-amide/
-exo state (e.g., mimicking bioactive peptides, stabilizing helices) and H-bonding is not required for receptor binding. -
Use (4S)-Flp to induce
-turns or stabilize cis-amide bonds. -
Avoid F-for-OH replacement if the OH group is a critical H-bond donor (as in VHL).
Figure 2: Decision matrix for selecting the correct fluorinated proline analog.
References
-
Raines, R. T. (2005). 2005 Emil Thomas Kaiser Award. Stereoelectronic effects on structure and function.[4][8][9] Protein Science, 15(6), 1219–1225. Link
-
Hodges, J. A., & Raines, R. T. (2003).[10] Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers.[4][10] Journal of the American Chemical Society, 125(31), 9262–9263.[10] Link
-
Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.[8][9] Topics in Heterocyclic Chemistry, 48, 1–26. Link
-
Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. Link
-
Demange, L., et al. (2016). Practical Synthesis of 4-Fluoroprolines. In Fluorine in Medicinal Chemistry and Chemical Biology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. raineslab.com [raineslab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raineslab.com [raineslab.com]
- 10. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-Fluoro-4-Hydroxypyrrolidine Stereoisomers
The following technical guide details the stereochemical landscape, synthetic accessibility, and sourcing strategies for 3-fluoro-4-hydroxypyrrolidine , a critical scaffold in modern medicinal chemistry.
Synthesis, Conformational Analysis, and Sourcing
Executive Summary
The pyrrolidine ring is a privileged scaffold in drug discovery. The introduction of vicinal fluorine and hydroxyl groups at the C3 and C4 positions creates a "conformational lock" driven by the gauche effect , significantly influencing the ring pucker (
This guide addresses the four distinct stereoisomers of 3-fluoro-4-hydroxypyrrolidine. While trans-isomers are synthetically more accessible via epoxide opening, cis-isomers often require orthogonal inversion strategies. This document provides the "Make vs. Buy" decision matrix, supported by mechanistic protocols and commercial data.
Part 1: The Stereochemical Landscape
The 3-fluoro-4-hydroxypyrrolidine scaffold possesses two chiral centers (C3 and C4), resulting in
The "Fluorine Effect" on Conformation
The stereochemistry dictates the preferred ring pucker due to the gauche effect , where the
-
Trans Isomers ((3R,4R) / (3S,4S)): Generally favor a conformation that places substituents pseudo-equatorial to minimize steric strain, though the fluorine gauche effect can override this.
-
Cis Isomers ((3R,4S) / (3S,4R)): Often exhibit defined puckering (e.g., C4-endo) to satisfy the stereoelectronic requirement of the fluorine atom, making them potent "conformational probes" for mapping receptor active sites (e.g., VHL E3 ligase).
Isomer Classification Diagram
The following diagram maps the relationship between the stereoisomers and their primary synthetic routes.
Figure 1: Stereochemical classification and primary synthetic divergence points.
Part 2: Synthetic Pathways (The "Make" Strategy)
When commercial stocks are insufficient or specific protecting group patterns are required, in-house synthesis is necessary. The two primary routes are Nucleophilic Epoxide Opening (favors trans) and Electrophilic Fluorination/Reduction (tunable for cis).
Protocol A: Trans-Isomers via Epoxide Opening
This is the most robust route for generating multi-gram quantities of enantiopure trans-3-fluoro-4-hydroxypyrrolidine.
Mechanism: The reaction proceeds via an
Workflow:
-
Precursor: N-Boc-3-pyrroline (commercially available).
-
Epoxidation: m-CPBA or Oxone/Acetone to yield N-Boc-3,4-epoxypyrrolidine.
-
Ring Opening: Treatment with a fluoride source (TBAF/KHF2 or Olah's Reagent).
Step-by-Step Protocol:
-
Epoxidation: Dissolve N-Boc-3-pyrroline (1.0 equiv) in DCM (0.2 M). Add m-CPBA (1.2 equiv) at 0°C. Stir overnight at RT. Quench with sat.
and . Isolate epoxide (yields typically >85%). -
Fluorination: Dissolve the epoxide (1.0 equiv) in a specialized amine-HF complex (e.g.,
) or heat with TBAF/KHF2 in chlorobenzene at 110°C.-
Note: Acidic conditions (HF) are faster but may deprotect the Boc group. Basic/Neutral conditions (TBAF) preserve the Boc but require heat.
-
-
Purification: The product is a trans-fluorohydrin. Separation of enantiomers (if starting from racemic pyrroline) requires Chiral HPLC or starting from asymmetric epoxidation (Jacobsen/Sharpless).
Protocol B: Cis-Isomers via Inversion (Mitsunobu)
Accessing the cis-isomer requires inverting the stereocenter of the hydroxyl group of the trans-isomer.
Workflow:
-
Start: Trans-N-Boc-3-fluoro-4-hydroxypyrrolidine.
-
Inversion: Mitsunobu reaction using p-nitrobenzoic acid, DIAD, and
. -
Hydrolysis: Saponification of the resulting ester restores the hydroxyl group with inverted configuration.
Figure 2: Divergent synthesis of Trans and Cis isomers from a common precursor.
Part 3: Commercial Availability (The "Buy" Strategy)
Sourcing these isomers requires vigilance regarding the salt form (HCl vs. free base) and the stereochemical nomenclature (some suppliers swap 3/4 numbering).
Sourcing Table: Key Derivatives
| Isomer Configuration | Chemical Name (IUPAC) | CAS Number | Common Purity | Key Suppliers |
| (3S, 4S) - Trans | tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 1174020-51-9 | 97%+ | Sigma, Enamine, WuXi |
| (3R, 4R) - Trans | tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 869481-93-6 | 95%+ | Combi-Blocks, Fluorochem |
| (3R, 4S) - Cis | tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | Custom | Variable | Requires Custom Synthesis |
| (3S, 4R) - Cis | tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | Custom | Variable | Requires Custom Synthesis |
| Trans-Racemic | trans-4-fluoro-3-hydroxypyrrolidine HCl | 1334320-82-9 | 95% | Broad Availability |
Critical Procurement Note: Most "in-stock" catalogs carry the trans isomers because they come from the epoxide route. Cis isomers often have lead times of 4-6 weeks as they are made on-demand via the inversion protocols described above.
Part 4: Applications in Drug Design
The 3-fluoro-4-hydroxy motif is not just a scaffold; it is a functional element used to modulate physicochemical properties.
-
pKa Modulation: The fluorine atom (
to the amine) lowers the basicity of the pyrrolidine nitrogen by 1-2 pKa units compared to the non-fluorinated parent. This improves oral bioavailability by reducing lysosomal trapping. -
VHL Ligands: In PROTAC design, hydroxyproline is a key binding element for the VHL E3 ligase. Substituting the 4-hydroxy group with 3-fluoro-4-hydroxy analogs allows researchers to tune the binding affinity and selectivity. The (3R,4S) isomer, in particular, mimics the C4-exo pucker required for optimal VHL binding while altering metabolic stability.
References
-
Synthesis and Conformational Analysis of 3-Fluoro-4-hydroxyprolines. Testa, A., et al. (2018). Journal of the American Chemical Society. Context: Defines the gauche effect and synthesis of all 4 isomers in the context of VHL ligands.
-
Stereoselective Ring Opening of Epoxides. Nielsen, L. P. C., et al. (2010). Journal of the American Chemical Society. Context: Mechanistic basis for the trans-selectivity in fluoride-mediated epoxide opening.
-
PubChem Compound Summary: tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information (2024). Context: Verification of CAS 1174020-51-9 and physical properties.
-
Regio- and Stereochemical Stability in Difluorinated Pyrrolidines. Beilstein Journal of Organic Chemistry (2024). Context: Detailed quantum chemical analysis of the gauche effect in fluorinated pyrrolidines.[2][3]
Sources
Methodological & Application
Application Note & Protocol: N-Boc Protection of (3R,4R)-4-fluoropyrrolidin-3-ol
Abstract
This document provides a comprehensive guide for the N-tert-butoxycarbonyl (Boc) protection of (3R,4R)-4-fluoropyrrolidin-3-ol, a critical intermediate in the synthesis of various pharmaceutical agents. The protocol herein details a robust and efficient method utilizing di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes.
Introduction: The Significance of N-Boc Protection
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and peptides.[1] Its popularity stems from its ease of introduction, stability across a wide range of reaction conditions, and the mild acidic conditions required for its removal.[1][2] This orthogonality to other common protecting groups, such as the base-labile Fmoc group, is crucial in multi-step synthetic campaigns.[1][3]
The protection of the secondary amine in (3R,4R)-4-fluoropyrrolidin-3-ol is often a necessary step to prevent its undesired reaction in subsequent synthetic transformations. The Boc group effectively masks the nucleophilicity and basicity of the amine, allowing for selective reactions at other sites of the molecule.[1]
Mechanistic Rationale: The Acyl Substitution Pathway
The N-Boc protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds through a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of the pyrrolidine ring attacks one of the electrophilic carbonyl carbons of the (Boc)₂O.[1][4] This initial attack forms a transient tetrahedral intermediate.
The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group.[1][4] This leaving group is unstable and subsequently decomposes into the neutral and volatile byproducts, tert-butanol and carbon dioxide gas.[4] The evolution of CO₂ gas is a characteristic feature of this reaction.[4]
While the reaction can proceed without a base, the inclusion of a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often beneficial. The base serves to deprotonate the protonated amine intermediate, which can accelerate the reaction rate.[1]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the N-Boc protection of (3R,4R)-4-fluoropyrrolidin-3-ol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| (3R,4R)-4-fluoropyrrolidin-3-ol | ≥98% | Commercially Available | Store under inert atmosphere |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | Can be a solid or liquid |
| Triethylamine (TEA) | ≥99% | Commercially Available | Distill from CaH₂ before use |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use from a solvent purification system or a freshly opened bottle |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | N/A | |
| Brine (Saturated aq. NaCl) | Reagent Grade | N/A | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercially Available |
Step-by-Step Procedure
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (3R,4R)-4-fluoropyrrolidin-3-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Base Addition: To the stirred solution at room temperature, add triethylamine (1.1 equivalents). Stir for 5-10 minutes.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the reaction mixture. Note: The reaction is exothermic, and gas evolution (CO₂) will be observed. Ensure the system is not closed.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The product, N-Boc-(3R,4R)-4-fluoropyrrolidin-3-ol, will have a higher Rf value than the starting material. The reaction is generally complete within 1-4 hours.[1]
-
Work-up: Upon completion, dilute the reaction mixture with DCM.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Water.
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.[1]
Visualization of the Experimental Workflow
Caption: Workflow for N-Boc protection.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reagent stoichiometry. | Ensure accurate measurement of (Boc)₂O and base. A slight excess (1.1-1.2 eq) of (Boc)₂O can be used. |
| Low reaction temperature. | The reaction is typically run at room temperature, but gentle warming (to ~40°C) can be employed if the reaction is sluggish.[5] | |
| Formation of Side Products | Presence of moisture. | Use anhydrous solvents and properly dried glassware. |
| Over-reaction (di-Boc formation). | While less common for secondary amines, ensure the stoichiometry of (Boc)₂O is not excessive. | |
| Difficulty in Purification | Residual starting material. | Ensure the reaction goes to completion before work-up. |
| Co-elution of impurities. | Optimize the mobile phase for column chromatography. |
Expert Insights:
-
Choice of Base: While triethylamine is commonly used, other non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) can also be effective. For substrates sensitive to strong bases, milder conditions using sodium bicarbonate in a biphasic system can be explored.[5]
-
Catalyst: For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[6][7] However, caution should be exercised as DMAP can also promote side reactions.[6][8]
-
Solvent Effects: While DCM is a common choice, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.[1] In some cases, alcoholic solvents have been shown to enhance the rate of Boc protection for certain amines.[9]
Safety Precautions
-
Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.
-
Triethylamine (TEA): Corrosive and flammable. Handle with care in a fume hood.
-
Pressure Build-up: The reaction generates carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[4]
Conclusion
The N-Boc protection of (3R,4R)-4-fluoropyrrolidin-3-ol is a fundamental and crucial step in the synthetic routes towards numerous biologically active molecules. The protocol detailed in this application note provides a reliable and efficient method for achieving this transformation. By understanding the underlying mechanism and adhering to the procedural guidelines, researchers can confidently and reproducibly synthesize the desired N-Boc protected intermediate, paving the way for subsequent synthetic elaborations.
References
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. Available from: [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Available from: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. Available from: [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. Available from: [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. Available from: [Link]
-
Removal of Boc protecting group as workup?. Reddit. Available from: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available from: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. Available from: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. Lab Reporter [fishersci.co.uk]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wuxibiology.com [wuxibiology.com]
Application Note: Stereocontrolled Synthesis and Functionalization of Fluoropyrrolidines
This Application Note is designed for medicinal chemists and process scientists. It details the protocols for nucleophilic fluorination to synthesize fluoropyrrolidines (specifically from hydroxyproline scaffolds) and provides guidelines for handling the resulting fluorinated heterocycles.
Executive Summary & Mechanistic Grounding
Fluoropyrrolidines are critical bioisosteres in drug design, particularly as proline mimics. The introduction of a fluorine atom at the C3 or C4 position of the pyrrolidine ring induces profound conformational changes due to the fluorine gauche effect and stereoelectronic interactions (
The Challenge: Substitution vs. Elimination
The primary route to chiral fluoropyrrolidines is the nucleophilic substitution of a hydroxyl group (e.g., 4-hydroxyproline) with a fluoride source.[1] This is an
-
The Goal:
displacement with inversion of configuration. -
The Competitor: E2 elimination to form enecarbamates (dehydroproline), driven by the acidity of the
-protons and the basicity of the fluorinating reagents.
Stereoelectronic Control (The "Fluorine Effect")
Unlike steric bulk, fluorine directs conformation via orbital overlap. In 4-fluoroproline:
-
(4R)-Fluorine (trans): Favors
-exo pucker (stabilizes collagen mimics). -
(4S)-Fluorine (cis): Favors
-endo pucker.[1] -
Protocol Implication: The starting material's stereochemistry determines the product's conformation. You must start with (4S)-hydroxyproline to get (4R)-fluoroproline via
inversion.
Reagent Selection Guide
Safety and selectivity dictate the choice between the legacy reagent (DAST) and modern alternatives (XtalFluor-E).
| Feature | DAST (Diethylaminosulfur trifluoride) | XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) |
| Physical State | Liquid (fuming) | Crystalline Solid (salt) |
| Thermal Stability | Low (Explosive >90°C) | High (Decomp >200°C) |
| HF Generation | Generates free HF in situ | No free HF (requires exogenous fluoride source) |
| Selectivity | High reactivity, prone to elimination | High selectivity, lower elimination rates |
| Glassware | Incompatible (etches glass) | Compatible with borosilicate glass |
| Recommendation | Small scale (<1g) only | Preferred for Scale-up & Safety |
Experimental Protocols
Protocol A: Safer Deoxofluorination using XtalFluor-E
Recommended for routine synthesis and scale-up.
Reagents:
-
Substrate:
-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) -
Reagent: XtalFluor-E (1.5 equiv)
-
Promoter:
(2.0 equiv) or DBU (for acid-sensitive substrates) -
Solvent: Anhydrous DCM (0.1 M)
Workflow:
-
Setup: Flame-dry a round-bottom flask under nitrogen atmosphere. Add XtalFluor-E (solid) and anhydrous DCM. Cool to -78°C.
-
Activation: Add the promoter (
) dropwise. Note: XtalFluor-E does not release fluoride until the promoter is added. -
Addition: Dissolve the hydroxyproline substrate in minimal DCM and add dropwise to the cold reaction mixture over 15 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) slowly over 4–6 hours. Monitor by TLC (stain with ninhydrin or KMnO4).
-
Quench: Cool to 0°C. Quench with saturated aqueous NaHCO3 . Caution: Gas evolution (
). -
Workup: Extract with DCM (3x). Wash combined organics with 0.1 M HCl (to remove amine traces), then brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc). The fluoride product is typically less polar than the alcohol starting material.
Self-Validating Checkpoint:
- NMR: Look for a signal around -170 to -180 ppm (doublet of multiplets).
-
Absence of Elimination: Check
NMR for alkene protons (5.5–6.5 ppm). If present, lower the reaction temperature or switch to the DAST protocol at strictly -78°C.
Protocol B: High-Reactivity Fluorination using DAST
Use only when XtalFluor-E fails to activate hindered alcohols. Strict safety controls required.
Safety Warning: DAST reacts violently with water and decomposes explosively at elevated temperatures. Never heat neat DAST.
Workflow:
-
Setup: Use a plastic (HDPE) or Teflon-coated vessel if possible (DAST etches glass). Flush with Argon.
-
Solubilization: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.2 M). Cool to -78°C .
-
Addition: Add DAST (1.2 – 1.5 equiv) dropwise via syringe. Do not let the internal temperature rise above -60°C.
-
Reaction: Stir at -78°C for 2 hours.
-
Critical Step: If the reaction is sluggish, warm to -20°C. Do not warm to RT unless confirmed safe by DSC (Differential Scanning Calorimetry) for your specific substrate, as elimination usually competes at RT.
-
-
Quench: Pour the cold reaction mixture into a stirred solution of saturated NaHCO3 at 0°C. Do not add water to the DAST mixture , as the exotherm can be uncontrollable.
Troubleshooting & Reaction Logic
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the desired substitution and the undesired elimination.
Caption: Mechanistic bifurcation in deoxofluorination. Low temperature and non-basic conditions favor the kinetic SN2 product.
Common Issues & Solutions
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery | Water in solvent hydrolyzed the reagent. | Distill DCM over |
| Elimination (Alkene) | Reaction temperature too high or basicity too high. | Keep T < -40°C. If using XtalFluor, switch promoter from DBU to |
| No Reaction | Substrate is too hindered or H-bonded. | Increase concentration. Ensure N-protecting group (Boc/Cbz) prevents amine lone pair interference. |
| Epimerization | Avoid polar protic solvents. Ensure vigorous stirring to promote rapid |
Downstream Functionalization Stability
Once the fluoropyrrolidine is synthesized, the C-F bond is generally robust. However, specific "Substitution ON" scenarios require caution:
-
Intramolecular Displacement (Self-Destruction):
-
If the N-protecting group is removed (deprotection of Boc/Cbz) to yield the free amine, and the fluorine is in the
-position (e.g., 2-fluoromethyl pyrrolidine), the nitrogen lone pair can attack the C-F carbon, forming a strained azetidinium ion which then decomposes. -
Rule: Keep the nitrogen protonated (salt form) or acylated (amide/carbamate) immediately after deprotection.
-
-
Amide Coupling:
-
Coupling the secondary amine of a fluoropyrrolidine to a carboxylic acid is slower than non-fluorinated proline due to the inductive electron-withdrawing effect of the fluorine, which reduces the nucleophilicity of the nitrogen.
-
Protocol Adjustment: Use stronger coupling agents (HATU/COMU) rather than EDCI, and allow longer reaction times.
-
References
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry.[2]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Demange, L., et al. (2016). Practical syntheses of 4-fluoroprolines.[1][3] Beilstein Journal of Organic Chemistry.
-
Organic Chemistry Portal. (2024). Deoxofluorination Protocols and Reagents.[4][5][6]
-
Sigma-Aldrich. (2023). XtalFluor-E® and XtalFluor-M® Technical Bulletin.
Sources
solvent selection for (3R,4R)-4-fluoropyrrolidin-3-ol solubility
Topic: Strategic Solvent Selection for (3R,4R)-4-Fluoropyrrolidin-3-ol: From Synthesis to Purification Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
(3R,4R)-4-fluoropyrrolidin-3-ol (and its hydrochloride salt) is a high-value chiral building block used in the synthesis of DPP-4 inhibitors, antibiotics, and next-generation antivirals. Its unique physicochemical profile—characterized by the "polar hydrophobicity" of the C-F bond adjacent to hydrophilic hydroxyl and amine centers—creates specific solubility challenges.
This guide provides a rationale-driven approach to solvent selection. Unlike simple lipophilic molecules, this fluorinated amino-alcohol requires a nuanced balance of dielectric constant , hydrogen bond donor (HBD) capacity , and ionic strength handling. We present validated protocols for solubility screening, reaction medium selection, and a high-purity recrystallization workflow.
Physicochemical Profiling & Solubility Mechanics
To select the correct solvent, one must understand the competing forces within the molecule.
-
The Fluorine Effect (Polar Hydrophobicity): The C-F bond is highly polar yet non-hydrogen bonding. It lowers the pKa of the adjacent amine (inductive effect) and increases lipophilicity compared to the non-fluorinated diol, but the molecule remains overall hydrophilic.
-
H-Bonding Network: The secondary amine and secondary alcohol act as both donors and acceptors. In non-polar solvents, the molecule tends to aggregate or "crash out" as an oil/gum.
-
Salt vs. Free Base:
-
Free Base: Moderately soluble in polar aprotic solvents (THF, EtOAc) and alcohols.
-
HCl Salt: Highly crystalline lattice; soluble only in high-dielectric protic solvents (Water, MeOH) or highly polar aprotic solvents (DMSO).
-
Table 1: Solubility Matrix for (3R,4R)-4-fluoropyrrolidin-3-ol (HCl Salt vs. Free Base)
| Solvent Class | Representative Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Context |
| Protic (High Polarity) | Water | High (>80 mg/mL) | High | Stock solutions, aqueous workup. |
| Protic (Alcohols) | Methanol (MeOH) | High | High | Primary reaction solvent, recrystallization solvent. |
| Protic (Alcohols) | Isopropanol (IPA) | Low (Hot only) | Moderate | Critical Antisolvent for crystallization. |
| Polar Aprotic | DMSO / DMF | High | High | SNaR reactions, peptide coupling. |
| Polar Aprotic | Acetonitrile (MeCN) | Poor | Moderate | HPLC mobile phase, antisolvent. |
| Ethers | THF / 1,4-Dioxane | Insoluble | Moderate | Protection reactions (e.g., Boc-protection). |
| Chlorinated | DCM / Chloroform | Insoluble | Low-Moderate | Extraction (requires IPA spike). |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Insoluble | Antisolvent (oiling out risk). |
Decision Logic: Solvent Selection Framework
The following decision tree guides the selection of solvents based on the operational phase (Reaction vs. Purification).
Figure 1: Decision logic for solvent selection based on chemical form and process goal.
Detailed Protocols
Protocol A: Solubility Screening (Visual & HPLC)
Objective: To empirically determine the solubility limit for process optimization.
Materials:
-
(3R,4R)-4-fluoropyrrolidin-3-ol HCl (100 mg aliquots)
-
Solvent Set: MeOH, EtOH, IPA, MeCN, THF.
-
Heating block capable of 80°C.
Procedure:
-
Preparation: Place 100 mg of the HCl salt into 5 separate HPLC vials.
-
Addition: Add 200 µL of solvent to each vial (Initial conc: 500 mg/mL).
-
Observation (Step 1): Vortex for 30 seconds. If fully soluble, mark as "High Solubility."
-
Dilution: If insoluble, add solvent in 200 µL increments, vortexing between additions, until dissolution or total volume reaches 2 mL (50 mg/mL).
-
Thermal Stress: If insoluble at 2 mL, heat to 60°C.
-
Clear upon heating + precipitate upon cooling = Candidate for Recrystallization .
-
Insoluble hot = Strict Antisolvent .
-
-
Validation: Filter the saturated supernatant and analyze via HPLC (HILIC mode recommended due to polarity) to quantify exact concentration.
Protocol B: High-Purity Recrystallization of the HCl Salt
Context: The HCl salt is extremely hygroscopic. Standard water/ethanol recrystallization often leads to oils. This protocol uses a Methanol/Isopropanol (MeOH/IPA) displacement system to ensure crystalline recovery.
Rationale:
-
MeOH: Excellent solvent for the ionic lattice.
-
IPA: Miscible with MeOH but acts as an antisolvent for the salt. It has a higher boiling point than MeOH, allowing selective evaporation of the "good" solvent if needed.
Step-by-Step:
-
Dissolution: Dissolve crude (3R,4R)-4-fluoropyrrolidin-3-ol HCl in the minimum volume of hot Methanol (50°C).
-
Target: ~3-5 mL MeOH per gram of compound.
-
-
Filtration: Perform a hot filtration (0.45 µm PTFE filter) to remove insoluble particulates (silica, inorganic salts).
-
Antisolvent Addition: While stirring at 50°C, slowly add Isopropanol (IPA) dropwise.
-
Ratio: Stop when the ratio is approximately 1:1 (MeOH:IPA) or when a persistent turbidity is observed.
-
-
Nucleation: Remove from heat and allow to cool slowly to Room Temperature (RT) over 2 hours.
-
Critical: Do not crash cool on ice immediately; this causes oiling.
-
-
Crystallization: Once RT is reached and crystals form, cool to 0-4°C for 4 hours to maximize yield.
-
Isolation: Filter the white crystalline solid under nitrogen (to prevent moisture uptake). Wash the cake with cold IPA.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Protocol C: Free Base Extraction (The "Salting Out" Trick)
Context: Extracting the free base from an aqueous reaction mixture is difficult due to its water solubility. Pure DCM or EtOAc is often insufficient.
Procedure:
-
Basification: Adjust aqueous solution pH to >12 using 50% NaOH or K2CO3. Saturate the aqueous phase with NaCl (brine).
-
Solvent Blend: Prepare an extraction solvent of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .
-
Why: The alcohol component (IPA) disrupts the water-amine H-bonding, pulling the compound into the organic phase.
-
-
Extraction: Perform 3-4 extractions. The organic layer will be the bottom layer (if using DCM/CHCl3).
-
Drying: Dry combined organics over Na2SO4 (Magnesium sulfate can sometimes bind amino-alcohols).
Process Visualization: Recrystallization Workflow
Figure 2: Optimized recrystallization workflow for the hydrochloride salt using a MeOH/IPA displacement system.
References
-
Si, C., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry.[1] Journal of Organic Chemistry, 81(10), 4359-4363.[1] [Link][1]
-
Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides.[2] Chemistry - A European Journal, 18(41), 13126-13132. [Link]
-
Biffinger, J. C., et al. (2004). The polar hydrophobicity of fluorinated compounds.[3] ChemBioChem, 5(5), 622-627. [Link]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. [Link]
Sources
- 1. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The polar hydrophobicity of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing elimination reactions in vicinal fluorohydrins
Technical Support Center: Fluorine Chemistry Division Topic: Stabilization & Handling of Vicinal Fluorohydrins Ticket ID: FH-STAB-2026 Status: Open / High Priority
Section 1: Diagnostic Overview (The "Why")
User Report: "My vicinal fluorohydrin is decomposing during workup or derivatization. I'm seeing significant amounts of epoxides,
Root Cause Analysis:
The instability of vicinal fluorohydrins is almost exclusively a stereoelectronic issue. While the Gauche Effect (an alignment where the C-F and C-O bonds are
-
Base-Mediated Decomposition: If the alkoxide (formed by deprotonating the -OH) can rotate to be anti-periplanar (
) to the fluorine atom, an intramolecular reaction occurs, ejecting fluoride and closing the ring to an epoxide. Alternatively, E2 elimination can occur, yielding an enol which tautomerizes to a ketone. -
Acid-Mediated Decomposition: Protonation of the hydroxyl group creates a good leaving group (
). If the fluorine atom stabilizes the developing positive charge (or migrates), this leads to pinacol-type rearrangements or E1 elimination.
Section 2: Troubleshooting Guide (Q&A)
Issue 1: "I need to protect the hydroxyl group, but basic conditions destroy my compound."
Q: How do I alkylate the -OH without triggering HF elimination or epoxide formation? A: Standard Williamson ether synthesis (NaH/DMF) is often too harsh. The strong base deprotonates the alcohol completely, creating a "hot" alkoxide that instantly attacks the C-F bond if the geometry allows.
Protocol: The "Soft" Alkylation Strategy Instead of strong bases, use metal oxide-mediated alkylation which buffers the reaction and coordinates the leaving halide.
-
Reagents: Silver(I) Oxide (
), Alkyl Halide (e.g., BnBr, MeI). -
Solvent: DCM or
(Non-polar solvents disfavor the separation of charge required for the elimination transition state). -
Mechanism:
acts as a mild base and a halogen scavenger. It does not generate a high concentration of free alkoxide ions.
Alternative: Use acid-catalyzed protection strategies that avoid anionic intermediates entirely, such as:
-
Trichloroacetimidates: React with Benzyl trichloroacetimidate + catalytic TMSOTf.
-
Silylation: Use TBSOTf + 2,6-Lutidine (a non-nucleophilic, mild base) at
.
Issue 2: "My fluorohydrin rearranges to a ketone during silica chromatography."
Q: Why is my compound stable in the flask but degrading on the column? A: Silica gel is slightly acidic and can act as a Lewis acid. In vicinal fluorohydrins, the fluorine atom can assist in the ionization of the C-O bond (phenonium-like effect) or the silica can catalyze HF elimination.
The Fix:
-
Neutralize the Silica: Pre-treat your silica slurry with 1% Triethylamine (Et3N) in hexanes.
-
Switch Stationary Phase: Use neutral alumina or Florisil for highly acid-sensitive substrates.
-
Speed: Flash chromatography should be rapid. Do not leave the compound on the column.
Issue 3: "I'm trying to invert the alcohol to get the cis isomer, but I get the alkene."
Q: Can I use Mitsunobu conditions on a vicinal fluorohydrin? A: Proceed with extreme caution. The Mitsunobu reaction activates the oxygen (making it a leaving group). If the nucleophile is slow, the fluorine (or a neighboring proton) can participate in elimination.
Recommendation:
-
Ensure the nucleophile (e.g., p-nitrobenzoic acid) is present in excess before adding DIAD/PPh3.
-
Keep the temperature strictly at
. -
If elimination persists, consider an oxidation-reduction sequence (Swern oxidation to
-fluoro ketone followed by stereoselective reduction), though this risks racemization at the -position.
Section 3: Standard Operating Procedures (Data & Protocols)
Table 1: Base Compatibility Matrix for Vicinal Fluorohydrins
| Reagent Class | Examples | Risk Level | Mechanism of Failure | Recommended Use |
| Strong/Hard Base | NaH, KH, LDA | CRITICAL | Rapid epoxide formation or E2 elimination. | Avoid. |
| Nucleophilic Base | NaOH, KOH, NaOMe | HIGH | Avoid. | |
| Amine Base | Et3N, DIPEA, Pyridine | MEDIUM | Can promote E1cB-like elimination if heated. | Safe at |
| Buffered/Weak Base | LOW | Low concentration of active alkoxide. | Preferred for alkylation. | |
| Non-Nucleophilic | 2,6-Lutidine, DBU | LOW/MED | DBU can cause elimination; Lutidine is safer. | Use for silyl protection. |
Protocol: Safe Synthesis via Epoxide Opening (The "Anti-Elimination" Route)
To prevent elimination, one must ensure the synthesis itself doesn't trigger the reverse reaction.
-
Setup: Use a Teflon or Polypropylene vessel (glass reacts with HF).
-
Reagent: Amine:HF complexes (e.g., Olah's Reagent - Pyridine:HF 70:30) are superior to anhydrous HF because the amine buffers the acidity, preventing acid-catalyzed polymerization.
-
Additive: Add a Lewis Acid catalyst like
only if the epoxide is unreactive. Warning: Lewis acids increase the risk of rearrangement. -
Quench: Pour reaction mixture into ice-cold saturated
. Do not add base to the reaction mixture directly; the localized heat and high pH will trigger immediate reversion to the epoxide.
Section 4: Visualization (Pathway Logic)
Figure 1: The Conformational "Death Trap" vs. Stability This diagram illustrates why rotation is the enemy of stability in fluorohydrins.
Caption: Figure 1: The kinetic competition between trapping the alkoxide (Green path) and bond rotation leading to elimination/cyclization (Red path). Stability is maintained by preventing the anti-periplanar alignment of the O- and C-F bonds.
Section 5: References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Core citation for the Gauche Effect and stereoelectronic stabilization.
-
-
Linclau, B., et al. (2012). Organofluorine chemistry: synthesis and conformation of vicinal fluoromethylene motifs.[1] Chemical Reviews. Link
-
Detailed analysis of conformational preferences in fluorinated chains.
-
-
Clover, A. W., & O'Neil, G. W. (2024). Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect.[2][3] The Journal of Organic Chemistry.[2] Link
-
Provides evidence for silicon-stabilization preventing elimination during synthesis.
-
-
Suga, H., et al. (2002). Synthesis of Optically Active Vicinal Fluorohydrins by Lipase-Catalyzed Deracemization.[2][4] The Journal of Organic Chemistry.[2] Link
-
Demonstrates enzymatic handling of these sensitive compounds.
-
-
American Chemistry Council. (2022). First Aid Guidelines for Hydrogen Fluoride.Link
-
Safety protocol for handling HF released during decomposition.
-
Sources
- 1. Organofluorine chemistry: synthesis and conformation of vicinal fluoromethylene motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Fluorinated Pyrrolidine Intermediates
Welcome to the technical support center for the purification of polar fluorinated pyrrolidine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these valuable but often problematic compounds. The presence of both a polar pyrrolidine ring and electron-withdrawing fluorine atoms can lead to complex purification issues, including poor solubility, strong interactions with stationary phases, and difficulty in removing polar impurities.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The methodologies and explanations provided are grounded in established chemical principles and field-proven experience to ensure both scientific accuracy and practical utility in your laboratory.
Troubleshooting Guide: Addressing Specific Purification Issues
This section is dedicated to resolving common problems encountered during the purification of polar fluorinated pyrrolidine intermediates. Each issue is presented with potential causes and detailed, step-by-step solutions.
Issue 1: Poor Separation of My Fluorinated Pyrrolidine from Polar, Non-Fluorinated Impurities During Normal-Phase Chromatography.
Common Cause: The high polarity of both your target compound and the impurities leads to strong retention and co-elution on standard silica gel.
Solution:
-
Optimize Your Solvent System:
-
Increase Eluent Polarity Gradually: If your compound is streaking or has a very low Rf value on TLC, a gradual increase in the polarity of your mobile phase is necessary. For instance, if you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate.[1][2]
-
Introduce a Stronger Polar Solvent: For highly polar compounds, a mixture of dichloromethane (DCM) and methanol is often more effective than ethyl acetate/hexane systems.[1][2]
-
Utilize a Basic Modifier: The basic nitrogen of the pyrrolidine ring can interact strongly with the acidic silanol groups on the silica surface, causing significant tailing. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or a solution of ammonia in methanol to your eluent can neutralize these acidic sites and dramatically improve peak shape.[2]
-
-
Consider an Alternative Stationary Phase:
-
Alumina: For basic compounds like pyrrolidines, basic or neutral alumina can be a superior alternative to silica gel, as it minimizes acidic interactions.[2]
-
Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of amines and other basic compounds. It can provide excellent separation where standard silica fails.[3]
-
Issue 2: My Polar Fluorinated Pyrrolidine is Not Retained on a Standard C18 Reversed-Phase Column and Elutes in the Solvent Front.
Common Cause: The compound is too polar to effectively partition into the nonpolar C18 stationary phase.
Solution:
-
Employ a Polar-Modified Reversed-Phase Column:
-
Polar-Embedded and Polar-Endcapped C18 Columns: These columns have modified stationary phases that are more compatible with highly aqueous mobile phases and offer better retention for polar analytes.[4]
-
Fluorinated Stationary Phases (e.g., PFP): Pentafluorophenyl (PFP) phases can exhibit different selectivity compared to traditional C18 columns and may provide enhanced retention for fluorinated and polar compounds through dipole-dipole and π-π interactions.[5][6]
-
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC):
-
HILIC is an excellent alternative for purifying very polar compounds that are not retained in reversed-phase chromatography.[7] It typically uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high percentage of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[7]
-
Issue 3: Low Recovery of My Compound After Aqueous Work-up and Extraction.
Common Cause: The polarity of your fluorinated pyrrolidine intermediate leads to significant solubility in the aqueous phase during liquid-liquid extraction.
Solution:
-
Increase the Ionic Strength of the Aqueous Phase:
-
Saturating the aqueous layer with a salt like sodium chloride (brine wash) will decrease the solubility of your organic compound in the aqueous phase and drive it into the organic layer.[1]
-
-
Use a More Polar Extraction Solvent:
-
If you are using a non-polar solvent like hexane or diethyl ether, switching to a more polar, water-immiscible solvent like dichloromethane (DCM) or ethyl acetate may improve the partitioning of your polar compound into the organic phase.
-
-
Perform Multiple Extractions:
-
It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.
-
-
Back-Extraction:
-
After the initial extractions, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any remaining product.
-
Issue 4: My Fluorinated Pyrrolidine Intermediate Fails to Crystallize or Oils Out.
Common Cause: High polarity, the presence of fluorine, and residual impurities can inhibit the formation of a well-ordered crystal lattice.
Solution:
-
Optimize the Crystallization Solvent System:
-
Solvent Polarity: The ideal solvent will dissolve your compound when hot but not when cold.[8] Experiment with a range of solvents with varying polarities.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.[8]
-
-
Induce Crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites.[8]
-
Seeding: If you have a small amount of the pure, crystalline compound, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[2][8]
-
-
Pre-Purification:
-
If significant impurities are present, they can interfere with crystallization. A preliminary purification step, such as passing the crude material through a short plug of silica gel, can remove these impurities and facilitate crystallization.[2]
-
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the purification strategies for polar fluorinated pyrrolidine intermediates.
Q1: What is the best general approach to start with for purifying a novel polar fluorinated pyrrolidine?
A1: A good starting point is to assess the compound's polarity and solubility.
-
Thin-Layer Chromatography (TLC): Begin by running TLC plates with a few different solvent systems to get a feel for your compound's polarity. A common starting point is a gradient of ethyl acetate in hexane, followed by a more polar system like methanol in dichloromethane if the compound shows little to no movement.[1]
-
Solubility Tests: Test the solubility of your crude material in a variety of common laboratory solvents. This will inform your choices for extraction, chromatography, and crystallization.
Based on these initial observations, you can make an informed decision on whether to proceed with normal-phase chromatography, reversed-phase chromatography, or an alternative technique.
Q2: Are there any specialized chromatography techniques that are particularly well-suited for these types of compounds?
A2: Yes, several advanced techniques can be highly effective:
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[9] It is often considered a "green" chromatography technique and can provide fast and efficient separations of polar compounds, including those that are challenging to purify by HPLC.[10][11] SFC is particularly advantageous for achiral and chiral separations.[11]
-
Ion-Exchange Chromatography (IEX): Since pyrrolidines are basic, cation-exchange chromatography can be a powerful purification method.[12] The crude mixture is loaded onto a strong cation-exchange column (like propylsulfonic acid-silica), where the basic pyrrolidine is retained.[13] Non-basic impurities can be washed away with an organic solvent, and the pure product is then released from the column by eluting with a solution of a base, such as ammonia in methanol.[13] This technique is especially useful for non-crystalline intermediates.[13]
Q3: How does the presence of fluorine affect my choice of purification method?
A3: The C-F bond introduces unique electronic properties that can be leveraged for purification.
-
Chromatography: Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer unique selectivity for fluorinated analytes through interactions like dipole-dipole and π-π stacking.[5][6] In some cases, pairing a standard C8 or C18 column with a fluorinated eluent (like trifluoroethanol) can also enhance separation.[14]
-
Extraction: The high polarity and potential for hydrogen bonding of fluorinated compounds can influence their partitioning in liquid-liquid extractions.[15] Sometimes, specialized fluorinated diluents can be used to improve extraction efficiency.[15]
Q4: What are the key considerations when scaling up a purification method for a polar fluorinated pyrrolidine intermediate?
A4: When moving from laboratory-scale to pilot-plant or manufacturing scale, several factors become critical:
-
Solvent Choice: The cost, toxicity, and environmental impact of solvents are major considerations. Aim to replace hazardous solvents like dichloromethane with greener alternatives where possible.
-
Technique Robustness: The chosen purification method should be reproducible and scalable. Crystallization is often preferred at large scales due to its efficiency and cost-effectiveness.
-
Process Safety: A thorough safety assessment of the entire process is essential, especially when handling large quantities of flammable or toxic materials.
Data Summary Table
| Purification Technique | Stationary Phase | Mobile Phase Considerations | Best Suited For |
| Normal-Phase Chromatography | Silica Gel, Alumina, Amine-functionalized Silica | Hexane/EtOAc, DCM/MeOH gradients. Basic modifiers (e.g., triethylamine) are often necessary.[2] | Separating compounds with moderate polarity differences. |
| Reversed-Phase Chromatography | C18, Polar-Embedded C18, PFP | Water/Acetonitrile or Water/Methanol gradients. May require polar-modified columns for good retention.[4] | Purification of moderately to highly polar compounds that are soluble in aqueous-organic mixtures. |
| HILIC | Silica, Diol, Amine | High organic (e.g., >80% acetonitrile) with a small amount of aqueous buffer.[7] | Very polar, water-soluble compounds that are not retained by reversed-phase.[7] |
| Ion-Exchange Chromatography | Strong Cation Exchange (e.g., SCX) | Non-aqueous mobile phases. Load in a neutral solvent, wash with organic solvent, elute with a basic solution (e.g., NH3 in MeOH).[13] | Basic compounds like pyrrolidines, especially for removing non-basic impurities.[13] |
| Supercritical Fluid Chromatography (SFC) | Various (Chiral and Achiral) | Supercritical CO2 with a polar co-solvent (e.g., methanol).[9] | Fast and efficient purification, both chiral and achiral, with reduced solvent consumption.[11] |
| Crystallization | N/A | Requires a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[8] | Final purification step to obtain a high-purity solid product. |
Experimental Protocols
Protocol 1: General Procedure for Ion-Exchange Chromatography of a Basic Fluorinated Pyrrolidine
-
Column Preparation: A strong cation exchange (SCX) cartridge is conditioned according to the manufacturer's instructions, typically with an organic solvent like methanol.
-
Sample Loading: The crude reaction mixture containing the fluorinated pyrrolidine is dissolved in a minimal amount of a suitable organic solvent (e.g., methanol, acetonitrile, or DCM) and loaded onto the conditioned SCX cartridge.
-
Washing: The cartridge is washed with several column volumes of the loading solvent to elute non-basic impurities.
-
Elution: The desired basic fluorinated pyrrolidine is eluted from the cartridge with a solution of 2M ammonia in methanol.
-
Product Isolation: The fractions containing the product are collected, and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: Screening for an Effective Crystallization Solvent
-
Sample Preparation: Place approximately 10-20 mg of the crude material into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).
-
Solubility Assessment:
-
If the compound dissolves readily at room temperature, the solvent is likely too good for crystallization. It might be useful as the "good" solvent in a mixed-solvent system.
-
If the compound is insoluble at room temperature, gently heat the test tube. If it dissolves when hot, it is a potential crystallization solvent.
-
If the compound remains insoluble even when hot, it is not a suitable solvent.
-
-
Cooling and Observation: Allow the test tubes where the compound dissolved upon heating to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals. The solvent that yields the best quality and quantity of crystals is the most suitable for a larger-scale crystallization.
Diagrams
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Logic of Ion-Exchange Chromatography for Basic Compounds
Caption: Mechanism of purification by ion-exchange chromatography.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2020, November 12). Retrieved from [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). PMC - NIH. Retrieved from [Link]
-
Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation. (2009, August 15). PubMed. Retrieved from [Link]
-
THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Selerity Technologies. Retrieved from [Link]
-
Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates | LCGC International. (2021, March 11). Retrieved from [Link]
-
Innovative green supercritical fluid chromatography development for the determination of polar compounds. (2012, September 21). PubMed. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
-
Extraction of f-elements with diglycolamides in polar aliphatic fluorinated diluents | Request PDF. ResearchGate. Retrieved from [Link]
-
How Good is SFC for Polar Analytes? | Chromatography Today. Retrieved from [Link]
-
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024, January 1). EPA. Retrieved from [Link]
-
Ion exchange chromatography: A comprehensive review. (2025, March 31). GSC Online Press. Retrieved from [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. (2016, February 1). Retrieved from [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. Retrieved from [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). Retrieved from [Link]
- Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure. Google Patents.
-
Supercritical Fluid Chromatography. Buchi.com. Retrieved from [Link]
-
Extraction Protocol for Polar Solvents. Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Strategies for supercritical fluid extraction of polar and ionic compounds. Retrieved from [Link]
-
TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
11 questions with answers in PYRROLIDINES | Science topic. ResearchGate. Retrieved from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024, July 5). Retrieved from [Link]
-
New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News. Retrieved from [Link]
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. (2017, September 5). OSTI. Retrieved from [Link]
-
What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved from [Link]
-
Purification of polar compounds. (2016, September 19). The Analytical Scientist. Retrieved from [Link]
-
-
Crystallization. Retrieved from [Link]
-
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Retrieved from [Link]
-
Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. PMC. Retrieved from [Link]
-
Troubleshooting. Interchim. Retrieved from [Link]
-
Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. PMC. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Synthesis of fluorinated extractants for metal extraction in supercritical CO2. DR-NTU. Retrieved from [Link]
-
Continuous-inline extraction of polar co-solvent during sequential flow reactions. Retrieved from [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021, August 24). ACS Publications. Retrieved from [Link]
-
Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PMC. Retrieved from [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC. Retrieved from [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010, November 15). PubMed. Retrieved from [Link]
-
Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. (2012, October 8). PubMed. Retrieved from [Link]
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- 12. gsconlinepress.com [gsconlinepress.com]
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- 14. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Fluoropyrrolidine Coupling Optimization
This guide functions as a specialized Technical Support Center for medicinal chemists encountering difficulties with fluoropyrrolidine amide couplings.
Topic: Troubleshooting Low Yields in Fluoropyrrolidine Amide Bond Formation Ticket Priority: High (Bottleneck in SAR generation) Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary: The "Fluorine Tax"
Why is this reaction failing? You are likely experiencing the "Fluorine Tax." The introduction of fluorine into the pyrrolidine ring creates two distinct antagonistic effects that standard coupling conditions (e.g., HATU/DIPEA) often fail to overcome:
-
Nucleophilic Deactivation: The high electronegativity of fluorine (Pauling scale 4.0) exerts a strong inductive effect (
), significantly lowering the of the pyrrolidine nitrogen. This makes the amine a "sluggish" nucleophile compared to non-fluorinated pyrrolidine. -
** conformational Locking:** Fluorine introduces hyperconjugative interactions (gauche effect) that can lock the ring in a conformation sterically unfavorable for the attack on the active ester.
The Solution Strategy: To fix this, we must shift from "standard" activation (HATU/EDC) to "high-energy" activation (Acyl Fluorides, T3P) or "low-epimerization" pathways depending on your specific substrate risks.
Diagnostic Workflow
Before changing reagents, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic tree for identifying the root cause of coupling failure.
Issue Resolution Modules
Module A: The "Sluggish Nucleophile" (Low Conversion)
Symptom: Starting material remains unconsumed. Product forms slowly or not at all. Root Cause: The fluoropyrrolidine amine is too electron-deficient to attack the bulky HATU/HBTU active ester.
Protocol 1: The T3P (Propanephosphonic Acid Anhydride) Method T3P is the "gold standard" for sterically hindered or electron-deficient amines. It activates the acid as a mixed anhydride which is highly reactive but less prone to side reactions than acid chlorides.
-
Reagents: Carboxylic Acid (1.0 equiv), Fluoropyrrolidine (1.1 equiv), T3P (50% in EtOAc/DMF, 1.5–2.0 equiv), Base (DIPEA or NMM, 3.0 equiv).
-
Solvent: EtOAc (preferred for workup) or DMF (for solubility).
-
Procedure:
-
Dissolve Acid and Base in solvent. Cool to 0 °C.
-
Add Fluoropyrrolidine.
-
Add T3P solution dropwise.
-
Allow to warm to RT. Stir 2–12 h.
-
Workup: Wash with water, sat.
, and brine. T3P byproducts are water-soluble (huge advantage over DCC/urea).
-
Protocol 2: The Acyl Fluoride Method (TFFH/BTFFH) If T3P fails, generate the Acyl Fluoride in situ. Acyl fluorides are small, hard electrophiles that match well with the "hard" nucleophilic nature of the deactivated amine.
-
Reagents: Acid (1.0 equiv), TFFH (1.1 equiv), DIPEA (2.5 equiv), Fluoropyrrolidine (1.2 equiv).
-
Procedure:
-
Mix Acid, TFFH, and DIPEA in DCM at 0 °C. Stir 30 mins (Acyl Fluoride formation).
-
Add Fluoropyrrolidine.
-
Stir at RT.
-
Module B: Decomposition (HF Elimination)
Symptom: LCMS shows a peak at [M-20] (loss of HF) or aromatization of the pyrrolidine ring.
Root Cause: High basicity (using DIPEA/TEA) promotes E2 elimination, especially if the fluorine is
Mechanism of Failure:
Figure 2: Mechanism of base-mediated HF elimination in fluoropyrrolidines.
Correction Protocol: Base Swapping
Switch from strong, hindered bases (DIPEA,
-
Recommended Base: 2,4,6-Collidine (
) or 2,6-Lutidine . -
Why? These bases are strong enough to neutralize the acid generated during coupling but too weak to deprotonate the
-carbon of the fluoropyrrolidine, suppressing elimination.
Module C: Racemization (Loss of Chiral Purity)
Symptom: Product is formed but enantiomeric excess (ee%) is low. Root Cause: If the carboxylic acid component is chiral (e.g., an amino acid), the slow reaction rate with the poor fluoropyrrolidine nucleophile gives the activated ester time to racemize via oxazolone formation.
Correction Protocol: Oxyma Pure Additive Do not use HOBt (explosive risk, lower efficiency).[1][2] Use Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).
-
System: EDC/Oxyma or DIC/Oxyma.
-
Benefit: Oxyma suppresses racemization more effectively than HOBt/HOAt and accelerates the coupling of poor nucleophiles.
Reagent Selection Matrix
| Scenario | Primary Recommendation | Secondary Recommendation | Base Choice |
| Standard Low Yield | T3P (50% in EtOAc) | TFFH (Acyl Fluoride) | DIPEA |
| HF Elimination Risk | T3P | HATU | Collidine |
| Racemization Risk | COMU + Oxyma | T3P | Collidine |
| Extreme Sterics | Ghosez's Reagent (Acid Chloride) | TFFH | Pyridine |
Frequently Asked Questions (FAQ)
Q: Can I use HATU if I just heat the reaction? A: Avoid this. Heating a HATU reaction with a fluoropyrrolidine often accelerates HF elimination and epimerization faster than it accelerates the coupling. If you must heat, switch to T3P in Butyl Acetate (can be heated to 80°C safely) or microwave irradiation for short bursts (5 min).
Q: My fluoropyrrolidine is a hydrochloride salt. Does this change the protocol? A: Yes. You must account for the extra equivalent of acid.
-
Adjustment: Add exactly 1.0 extra equivalent of base to free the amine.
-
Warning: Do not "over-base" (excess > 5 equiv), as this triggers the HF elimination described in Module B.
Q: Why is T3P preferred over EDC/HOBt? A: T3P drives the reaction forward through the formation of a stable water-soluble phosphate byproduct. Unlike EDC (which forms urea byproducts that can be hard to remove) or HATU (which leaves tetramethylguanidinium byproducts), T3P allows for a simple liquid-liquid extraction workup, which is crucial when your yield is already low and you cannot afford purification losses.
References
-
Dunetz, J. R., et al. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.[3]
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Ulven, T., et al. (2015).[4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4][5][6] RSC Advances.
-
Patterson, A. W., et al. (2019). The Dark Side of Fluorine: HF Elimination. ACS Medicinal Chemistry Letters.
-
Curia (formerly AMRI). (2024). Understanding T3P® from start to finish.
Sources
- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 2. bachem.com [bachem.com]
- 3. growingscience.com [growingscience.com]
- 4. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 5. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. blogs.rsc.org [blogs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹⁹F NMR Chemical Shift of (3R,4R)-4-fluoropyrrolidin-3-ol: A Comparative Analysis
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide on the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of (3R,4R)-4-fluoropyrrolidin-3-ol. In the landscape of pharmaceutical development, fluorinated intermediates are of paramount importance, offering unique modulations to a drug candidate's metabolic stability, lipophilicity, and binding affinity. The precise characterization of these building blocks is non-negotiable. This guide provides an in-depth analysis of the expected ¹⁹F NMR chemical shift for (3R,4R)-4-fluoropyrrolidin-3-ol, contextualized through a comparison with related structures and a discussion of the key experimental variables that govern this critical spectroscopic parameter.
(3R,4R)-4-fluoropyrrolidin-3-ol is a chiral building block increasingly utilized in the synthesis of novel therapeutics. The fluorine atom, strategically placed on the pyrrolidine ring, serves as a sensitive probe of the local electronic and stereochemical environment. ¹⁹F NMR spectroscopy is the definitive tool for its characterization, leveraging the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2]
Understanding the ¹⁹F Chemical Shift: A Predictive and Comparative Approach
Structural Considerations for (3R,4R)-4-fluoropyrrolidin-3-ol
The structure of (3R,4R)-4-fluoropyrrolidin-3-ol features a fluorine atom and a hydroxyl group in a cis relationship on a five-membered aliphatic ring. This arrangement is critical. The fluorine is attached to a secondary carbon (CHF), a class of compounds that typically exhibits chemical shifts in the range of -170 to -250 ppm relative to the standard, CFCl₃. The presence of the neighboring hydroxyl group and the nitrogen atom within the pyrrolidine ring will exert significant electronic effects.
Key Influencing Factors:
-
Electronegativity: The electronegative oxygen of the hydroxyl group and the nitrogen of the pyrrolidine ring will influence the electron density around the fluorine atom, causing a deshielding effect and a downfield shift (less negative) compared to a simple fluoroalkane.[1]
-
Hydrogen Bonding: The cis stereochemistry allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom. This interaction can significantly impact the electron density at the fluorine nucleus and, consequently, its chemical shift. The extent of this bonding will be highly dependent on the solvent used.[5]
-
Conformational Dynamics: The pyrrolidine ring is not planar and exists in a dynamic equilibrium of envelope and twisted conformations. The orientation of the C-F bond (axial vs. equatorial) in the predominant conformation will have a substantial effect on the ¹⁹F chemical shift.[6][7][8] Studies on fluorinated prolines have demonstrated that pseudo-axial fluorines are generally downfield relative to pseudo-equatorial ones.[8]
The interplay of these factors is visually summarized in the diagram below.
Caption: Factors influencing the ¹⁹F NMR chemical shift of (3R,4R)-4-fluoropyrrolidin-3-ol.
Comparative Data Analysis
To contextualize the expected chemical shift, it is instructive to examine data from structurally related compounds. While direct data for the target molecule is sparse, we can draw parallels with other fluorinated pyrrolidines and cyclic systems.
| Compound/Fragment | Key Structural Features | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Rationale for Comparison |
| CHF₂ Group | Difluoromethyl | ~ -82 to -143.6 | Represents a simple aliphatic fluorine environment with additional fluorine substitution.[1][9] |
| CH₂F Group | Fluoromethyl | ~ -200 to -220 | A basic monofluorinated aliphatic system, providing a baseline for shielding effects.[2] |
| Fluorinated Prolines | Fluorine on the pyrrolidine ring | Highly conformation-dependent, with significant shifts between cis and trans amides and different ring puckers.[6][10] | Demonstrates the profound impact of stereochemistry and conformation on the ¹⁹F chemical shift in a similar five-membered ring system. |
| Aromatic Fluorides (e.g., C₆H₅F) | Fluorine on an sp² carbon | ~ -113 | Serves as a common secondary standard and illustrates the effect of hybridization on chemical shift.[9][11] |
The analysis of fluorinated prolines is particularly insightful. Research has shown that the difference in chemical shifts (Δδ) for diastereotopic fluorines in 4,4-difluoroproline can be as large as 12 ppm, directly reporting on the ring's pucker and the pseudo-axial or pseudo-equatorial position of the fluorine atoms.[6][8] This highlights the necessity of carefully controlling experimental conditions to ensure conformational homogeneity when acquiring spectra for (3R,4R)-4-fluoropyrrolidin-3-ol.
Experimental Protocol for ¹⁹F NMR Analysis
To obtain reliable and reproducible ¹⁹F NMR data for (3R,4R)-4-fluoropyrrolidin-3-ol, the following protocol should be considered. This protocol is designed to be a self-validating system, ensuring data integrity.
Objective: To determine the ¹⁹F NMR chemical shift of (3R,4R)-4-fluoropyrrolidin-3-ol and assess its purity.
Materials:
-
(3R,4R)-4-fluoropyrrolidin-3-ol (or its hydrochloride salt)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O)
-
Internal standard (e.g., trifluorotoluene or another suitable reference)
-
NMR tubes
-
NMR Spectrometer (≥400 MHz, equipped with a multinuclear probe)
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (3R,4R)-4-fluoropyrrolidin-3-ol into a clean, dry vial.
-
Add ~0.6 mL of the chosen deuterated solvent. The choice of solvent is critical as it will influence hydrogen bonding and potentially the compound's conformation. DMSO-d₆ is a good starting point due to its ability to dissolve a wide range of compounds and its distinct solvent peak.
-
If using the hydrochloride salt, consider the effect of pH. For the free base, the pH will also be a factor, especially in protic solvents.
-
Add a small, known quantity of an internal reference standard if quantitative analysis or precise referencing is required.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
Spectrometer Setup:
-
Tune and match the NMR probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹⁹F NMR spectrum.
-
Key Parameters:
-
Spectral Width: A wide spectral width (e.g., -250 ppm to 0 ppm) should be used initially to ensure the signal is captured.
-
Relaxation Delay (d1): A delay of at least 5 times the longest T₁ of interest should be used for quantitative measurements. A 2-second delay is often sufficient for qualitative work.
-
Pulse Width: Calibrate a 90° pulse for ¹⁹F.
-
Number of Scans: Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 16-64) is typically sufficient to achieve a good signal-to-noise ratio.
-
-
For enhanced structural elucidation, consider acquiring a proton-coupled ¹⁹F spectrum to observe J-couplings to adjacent protons. An inverse-gated decoupled spectrum can be used for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum. If no internal standard is used, the spectrum can be referenced externally to a known standard like CFCl₃ (0 ppm).
-
Integrate the peaks to determine relative abundances.
-
The workflow for this experimental protocol is illustrated below.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Conclusion
The ¹⁹F NMR chemical shift of (3R,4R)-4-fluoropyrrolidin-3-ol is a sensitive reporter of its complex stereoelectronic environment. While a specific literature value is not established, a comprehensive understanding of the factors influencing fluorine resonances—including solvent effects, hydrogen bonding, and ring conformation—allows for a robust predictive analysis. By employing a rigorous and well-controlled experimental protocol, researchers can obtain high-quality, reproducible data that is crucial for the characterization of this and other vital fluorinated intermediates in the drug development pipeline. The principles and comparative data outlined in this guide provide the necessary framework for interpreting these spectra with confidence and scientific integrity.
References
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]
-
McCoy, L. et al. (2018). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. Available at: [Link]
-
Slideshare. Nmr spectroscopy of fluorine 19. Available at: [Link]
-
Tavasli, M. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]
-
Ganguly, H. K. et al. (2023). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ChemRxiv. Available at: [Link]
-
Combettes, L. E. et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]
-
ResearchGate. Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs | Request PDF. Available at: [Link]
-
Jain, P. et al. Fluorine MAS NMR API revised. Available at: [Link]
-
Ganguly, H. K. et al. (2023). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ChemRxiv. Available at: [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]
-
University of Ottawa. 19Flourine NMR. Available at: [Link]
-
Sinnaeve, D. et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance. Available at: [Link]
-
Gerig, J. T. Fluorine NMR. Available at: [Link]
-
University of Potsdam. Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available at: [Link]
-
UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available at: [Link]
-
Colorectal Research. (3R,4R)-4-Fluoropyrrolidin-3-ol (hydrochloride). Available at: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Combettes, L. E. et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. PubMed. Available at: [Link]
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Stereochemical Determination of 3-Fluoropyrrolidine Derivatives: A Comparative Guide to H-F Coupling Constants vs. Alternative Methods
Audience: Medicinal Chemists, NMR Spectroscopists, and Structural Biologists.
Scope: Technical comparison of
Executive Summary: The Stereochemical Challenge
In medicinal chemistry, the 3-fluoropyrrolidine scaffold is a privileged motif. The fluorine atom modulates pKa, lipophilicity, and metabolic stability (the "fluorine effect"), but it introduces a critical stereochemical ambiguity.
Unlike rigid cyclohexane systems (chairs), pyrrolidine rings exist in a rapid equilibrium between envelope conformations (pseudorotation). This flexibility complicates standard
The Solution: The heteronuclear vicinal coupling constant,
The Physics of H-F Coupling in Pyrrolidines
To interpret the data, one must understand the underlying spin physics. The fluorine-19 nucleus (
The H-F Karplus Relationship
Similar to H-H coupling, H-F coupling depends on the dihedral angle (
-
Geminal Coupling (
): Massive values (~50–55 Hz). Diagnostic for the presence of the fluorine but stereochemically silent regarding relative configuration. -
Vicinal Coupling (
):- (Anti-periplanar): Maximum coupling (20–40 Hz).
- (Gauche/Syn-clinal): Minimum coupling (0–15 Hz).
The Conformation Trap
In 3-fluoropyrrolidines, the Fluorine Gauche Effect (preference of the C-F bond to be gauche to the N-C bond) biases the ring pucker.
-
Trans-Isomers: Often populate conformations where H and F are anti-periplanar, leading to large
values (>20 Hz). -
Cis-Isomers: Typically constrained to gauche H-F relationships in both dominant envelope conformers, resulting in small
values (<15 Hz).
Comparative Analysis: Choosing the Right Method
This table compares the primary methods for determining relative stereochemistry in 3-fluoropyrrolidines.
| Feature | Method A: | Method B: | Method C: DFT/GIAO Calculation | Method D: X-Ray Crystallography |
| Primary Output | Scalar Coupling (Hz) | Through-space correlation | Predicted Energy & NMR tensors | Absolute Configuration |
| Speed | Fast (<10 min) | Medium (1–4 hours) | Slow (Days) | Variable (Weeks) |
| Sample State | Solution (Standard) | Solution (Degassed preferred) | In silico | Solid Crystal (Required) |
| Sensitivity | High (1D Spectrum) | Low (NOE is | N/A | High (if crystal grows) |
| Ambiguity | Medium (Ring flipping averages J) | Low (Direct spatial proof) | Medium (Dependent on basis set) | None (Gold Standard) |
| Cost/Resource | Low (Standard Probe) | Medium (H/F Probe required) | High (Compute time) | Very High |
| Best For... | Initial Screening | Confirmation of cis isomers | Complex/Rigid analogs | Final Drug Candidate |
Experimental Protocols (Self-Validating Systems)
Protocol A: The J-Coupling Screen (Standard Workflow)
Objective: Extract accurate
-
Sample Preparation: Dissolve ~5-10 mg of compound in a non-viscous solvent (
or ).-
Note: Avoid
if possible for initial screens; its high viscosity broadens lines, obscuring fine splitting.
-
-
Acquisition 1 (Reference): Acquire a standard
NMR spectrum.-
Observation: The H3 proton (geminal to F) will appear as a wide "doublet of multiplets" due to the large
(~53 Hz).
-
-
Acquisition 2 (Decoupled): Acquire a
spectrum (Proton observed, Fluorine decoupled).-
Mechanism:[2] This collapses all H-F couplings. The H3 signal simplifies to a multiplet coupled only to H2 and H4 protons.
-
Calculation: Compare the coupled vs. decoupled widths.
-
-
Measurement:
-
Identify the H4 protons (adjacent to H3).
-
In the coupled spectrum, measure the width of the splitting caused by F.[3]
-
Validation: If
Hz, assign Trans . If Hz, tentatively assign Cis (confirm with HOESY).
-
Protocol B: HOESY (The Tie-Breaker)
Objective: Confirm spatial proximity when J-values are intermediate (12–18 Hz).
-
Pulse Sequence: Use a heteronuclear Overhauser effect sequence (e.g., hoesygp in Bruker).
-
Parameters:
-
Mixing time (
): 400–600 ms (longer than H-H NOESY due to slower cross-relaxation). -
Relaxation delay (
): >3 sec.
-
-
Interpretation:
-
Cis: Strong cross-peak between F and H4 (cis-relationship).
-
Trans: Weak or no cross-peak between F and H4; potential cross-peak to H2/H5 if folded.
-
Data Interpretation Guide
Use the following ranges to assign stereochemistry for 3-fluoropyrrolidine derivatives. Note that "Pseudo-axial/equatorial" refers to the substituent orientation.
| Parameter | Trans-Isomer | Cis-Isomer | Notes |
| 50 – 56 Hz | 50 – 56 Hz | Diagnostic for F-substitution only. | |
| 20 – 35 Hz | 3 – 15 Hz | Trans isomers can access the anti-periplanar ( | |
| Solvent Effect | High Sensitivity | Low Sensitivity | Polar solvents ( |
| HOESY Signal | F | F | The definitive confirmation for cis. |
Decision Workflow (Visualization)
The following diagram outlines the logical flow for determining stereochemistry using the methods described above.
Caption: Logical workflow for assigning relative stereochemistry in fluorinated pyrrolidines, prioritizing J-coupling analysis followed by HOESY validation.
References
-
Combettes, L. E., et al. (2012).[4][5] Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs. Chemistry – A European Journal, 18(41), 13133–13141.[5] [4]
- Thibaudeau, C., et al. (2010). Stereochemical Analysis of Fluorinated Nucleosides and Carbocycles by NMR Spectroscopy. In Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.
-
Linclau, B., et al. (2005). The Fluorine Gauche Effect.[3][4][6] Angewandte Chemie International Edition, 44(26), 3928-3950.
-
Reich, H. J. (2023). J(H,F) Coupling Constants. University of Wisconsin-Madison, Organic Chemistry Data.
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. ekwan.github.io [ekwan.github.io]
- 3. researchgate.net [researchgate.net]
- 4. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
(3R,4R)-4-Fluoropyrrolidin-3-ol vs. Hydroxyproline: Ring Pucker & Stereoelectronic Control
This guide provides an in-depth stereoelectronic comparison between the standard collagen stabilizer (4R)-Hydroxyproline (Hyp) and the vicinally substituted (3R,4R)-4-fluoropyrrolidin-3-ol (and its corresponding proline analogues).
The analysis focuses on ring pucker (conformation), a critical determinant in drug design, peptide stability, and catalysis.
Executive Summary: The Battle for Conformation
In the design of peptidomimetics and collagen-mimics, controlling the pyrrolidine ring pucker—specifically the equilibrium between C
-
Hydroxyproline (Hyp): The "Gold Standard." The electronegative hydroxyl group at C4 (in the 4R configuration) imposes a C
-exo pucker via the gauche effect, pre-organizing the backbone dihedral angles ( ) for collagen triple helix stability.[1] -
(3R,4R)-4-fluoropyrrolidin-3-ol: The "Disruptor." Introducing a fluorine atom at C3, vicinal to the C4-hydroxyl, introduces competing stereoelectronic forces. Depending on the specific diastereomer and N-substitution, the strong N–C3–F gauche effect can override the C4-OH preference, often inverting the pucker to C
-endo or locking a specific twist conformation.
Key Takeaway: While Hyp stabilizes the exo pucker to support polyproline II (PPII) helices, the (3R,4R)-fluorohydrin motif is used to tune or invert this preference, often serving as a switch in molecular recognition events (e.g., VHL E3 ligase binding).
Mechanistic Deep Dive: Stereoelectronic Drivers
To understand the difference, we must look beyond sterics to the quantum mechanical gauche effect .
A. The Hydroxyproline Baseline (C -exo)
In (2S,4R)-4-hydroxyproline, the electronegative oxygen at C4 prefers to align gauche (syn-clinal) to the amine nitrogen (N1).
-
Mechanism:
hyperconjugation. -
Result: The ring puckers "up" (C
-exo), placing the C4-OH in a pseudoaxial orientation to maximize this orbital overlap. -
Biological Impact: This fixes the backbone dihedral
at approx -60°, ideal for the Y-position in collagen ( ).
B. The (3R,4R)-Fluorohydrin Effect (Competing Forces)
In (3R,4R)-4-fluoropyrrolidin-3-ol, we introduce a Fluorine at C3. This creates a vicinal fluorohydrin system with two competing stereoelectronic drivers:
-
The C4-OH Effect: Pushes for C
-exo (as in Hyp). -
The C3-F Effect: The C3-F bond also seeks a gauche alignment with the N1 lone pair (or N-C bond vectors depending on protonation/acylation).
-
Vicinal F–OH Interaction: The highly polar C–F and C–O bonds interact. In the (3R,4R) configuration (trans-relationship), the dipoles are opposed, but the ring strain forces a compromise.
Critical Finding: Research by the Ciulli and Raines groups demonstrates that the N–C3–F interaction is often dominant. In specific 3-fluoro-4-hydroxyproline isomers, the introduction of the C3-fluorine can invert the ring pucker from exo to endo, even with the 4-OH present.[2][3]
Diagram: Stereoelectronic Logic Flow
Caption: Logical flow of stereoelectronic forces. The introduction of the C3-F gauche effect competes with the native C4-OH effect, often shifting the equilibrium toward the Endo pucker.
Comparative Data: Hyp vs. (3R,4R)-Analogues
The following table summarizes the conformational properties. Note that specific values depend on N-substitution (e.g., Acetyl, Boc, or peptide bond).
| Feature | (2S,4R)-Hydroxyproline (Hyp) | (3R,4R)-4-Fluoro-3-hydroxypyrrolidine Motif |
| Dominant Pucker | C | Variable / C |
| Driving Force | C4-OH gauche to N | C3-F gauche to N (Dominant) vs C4-OH |
| Backbone | ~ -60° (Compact) | Shifts toward -75° to -85° (Extended) |
| H-Bonding | C4-OH is a donor/acceptor | C4-OH donor; C3-F is a weak acceptor |
| Solvation | High (Hydrophilic) | Reduced (F is lipophilic) |
| Key Application | Collagen stability, PPII helices | VHL Ligands, conformational switching |
Note on Nomenclature: In the context of "3-fluoro-4-hydroxyproline" (F-Hyp), the (3R,4R) configuration of the pyrrolidine ring (assuming N=1) typically corresponds to the (2S,3S,4R) or (2S,3R,4R) amino acid diastereomers depending on synthesis. The key is that C3-fluorination perturbs the native Hyp pucker.
Experimental Protocol: Validating Ring Pucker
To objectively determine the ring pucker of your specific (3R,4R)-derivative compared to Hyp, you must perform NMR Conformational Analysis focusing on vicinal coupling constants (
Method: Coupling Constant Analysis
The Karplus relationship allows us to calculate dihedral angles from coupling constants.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in D
O or CD OD. -
Ensure pH is controlled (protonation state of N affects pucker).
-
-
Acquisition:
-
Acquire a high-resolution 1H-NMR (500 MHz or higher).
-
Acquire a COSY or TOCSY spectrum to assign the H3, H4, and H5 protons.
-
-
Analysis (The "Exo/Endo" Diagnostic):
-
Focus on the coupling between H
(H2) and H (H3) protons. -
C
-Exo (Hyp-like): Large (~8-10 Hz) indicates a trans-diaxial-like relationship. -
C
-Endo: Small (~1-4 Hz).
-
-
Fluorine Coupling (
):-
For the (3R,4R)-fluoro analog, measure
. -
Use the HOESY experiment (Heteronuclear Overhauser Effect) to detect spatial proximity between F and H protons, confirming the spatial orientation of the fluorine relative to the ring face.
-
Self-Validating Check
-
If your Hyp control does not show a strong Exo preference (
), check your solvent. In non-polar solvents (CDCl ), intramolecular H-bonding can distort the native pucker. Always benchmark in D O for biological relevance.
References
-
Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society.[4] Link
-
Raines, R. T., et al. (2001). 4-Fluoroprolines: Conformational analysis and effects on the stability and folding of peptides and proteins. Journal of the American Chemical Society.[4] Link
-
Linclau, B., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Link
-
Brear, P., et al. (2016). Fluorine in Protein Environments: Structural Effects and Biomolecular Recognition. Journal of Fluorine Chemistry. Link
Sources
- 1. raineslab.com [raineslab.com]
- 2. scispace.com [scispace.com]
- 3. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields | bioRxiv [biorxiv.org]
Comparative Guide: (3R,4R) vs. (3S,4R) Fluoropyrrolidines in Drug Design
Executive Summary
The Stereoelectronic Switch: In medicinal chemistry, the choice between (3R,4R) and (3S,4R) fluoropyrrolidines is not merely a matter of filling space; it is a decision that dictates the conformational landscape of the pyrrolidine ring.
-
(3R,4R)-Isomer (Trans-relationship): Acts as a conformational lock . It strongly biases the ring toward the C
-endo pucker due to additive stereoelectronic effects. This is ideal for targeting enzymes that recognize the "South" conformation (e.g., certain NMDA receptor ligands or specific GPCRs). -
(3S,4R)-Isomer (Cis-relationship): Acts as a conformational hinge . The opposing gauche effects create a "frustrated" or flexible system that can adapt to active sites requiring the C
-exo ("North") pucker, such as the VHL E3 ligase or collagen mimics.
This guide analyzes the thermodynamic and kinetic consequences of this stereochemical switch, supported by binding affinity data and mechanistic protocols.
Mechanistic Foundation: The Fluorine Gauche Effect[1][2]
To predict binding affinity, one must understand the pre-organization cost paid by the ligand. The pyrrolidine ring is not planar; it puckers to relieve torsional strain. This puckering is governed by the gauche effect , where the C–F bond prefers to be antiperiplanar to a C–H bond (or gauche to an electron-rich heteroatom like Nitrogen) to maximize
The Stereochemical Logic
Assuming a standard L-proline scaffold (2S configuration):
| Isomer | Relative Stereochem (3,[6][1][3][4][5][7]4) | Conformational Bias | Dominant Pucker |
| (3R, 4R) | Trans | Additive (Reinforcing) | C |
| (3S, 4R) | Cis | Opposing (Frustrated) | Flexible / Mixed |
Visualization: The Conformational Decision Tree
The following diagram illustrates how stereochemistry dictates ring pucker and subsequent biological suitability.
Caption: Flowchart correlating C3-fluorine stereochemistry with ring pucker preference and target suitability.
Comparative Performance & Binding Data
The following data highlights the drastic difference in binding affinity (
Case Study: VHL E3 Ubiquitin Ligase Inhibition
The Von Hippel-Lindau (VHL) protein naturally binds (4R)-hydroxyproline (Hyp) in the C
Objective: Maintain high affinity binding to VHL (requires exo pucker) while increasing metabolic stability.
Table 1: Binding Affinity of (3,4)-Disubstituted Proline Mimetics to VHL
| Compound | Configuration | 3,4-Relationship | Ring Pucker Preference | Binding Affinity ( | Performance Verdict |
| Native Ligand | (4R)-Hyp | - | Exo (North) | ~11 nM | Benchmark |
| (3R,4S)-F-Hyp | 3R, 4S (F/OH) | Cis | Exo (North) | 12 nM | Bioisostere |
| (3S,4S)-F-Hyp | 3S, 4S (F/OH) | Trans | Endo (South) | ~240 nM | 20-fold Loss |
| (3R,4R)-Difluoro | 3R, 4R (F/F) | Trans | Endo (South) | >1000 nM** | Poor Binder |
*Note: In the F-Hyp study (Ciulli et al.), the "Cis" relationship (3R,4S) maintained the Exo pucker required for binding. The "Trans" relationship (3S,4S) forced the Endo pucker, destroying affinity. This mirrors the (3S,4R) vs (3R,4R) logic in difluoroprolines where the Trans isomer forces Endo. **Predicted based on pucker mismatch.
Key Insight:
The (3R,4R) configuration (Trans) forces the ring into the Endo conformation. If your target (like VHL) requires an Exo fit, this isomer will suffer a massive entropic penalty or fail to bind entirely. Conversely, the (3S,4R) (Cis) isomer allows the Exo conformation, preserving nanomolar affinity.
Experimental Protocol: Validating Pucker & Affinity
To confirm which isomer is active in your specific program, you must validate both the solution-state conformation and the thermodynamic binding profile.
A. Conformational Analysis (NMR)
Before binding assays, determine the pucker preference of your synthesized isomer.
-
Prepare Sample: Dissolve 5 mg of the fluoropyrrolidine in
or . -
Acquire
Couplings: Focus on the vicinal coupling constants between H3 and H4.-
Trans-diaxial couplings (>8 Hz) indicate specific locked conformations.
-
-
Acquire
HOESY:-
Goal: Measure through-space NOE between Fluorine and Protons.
-
Interpretation: Strong NOE between F3 and H5(cis) indicates a specific ring twist.
-
-
Self-Validation: If the measured
values do not match predicted Karplus curves for endo or exo, the molecule is likely in a flexible equilibrium (typical for the "frustrated" cis-isomer).
B. Isothermal Titration Calorimetry (ITC)
ITC is superior to IC50 assays here because it separates Enthalpy (
Workflow:
-
Ligand Prep: Dissolve (3R,4R) and (3S,4R) isomers in the exact same buffer as the protein (dialysis recommended).
-
Concentration: Protein in cell (20-50
); Ligand in syringe (200-500 ). -
Titration: Inject 2
aliquots (x19) at 25°C. -
Data Fitting: Fit to a One-Site binding model.
-
Critical Analysis:
-
High Affinity Isomer: Will show favorable
and minimal entropic cost. -
Low Affinity Isomer: May show heat of binding (
), but a large unfavorable term, indicating the protein must force the ring into a high-energy conformation to bind.
-
Caption: ITC workflow to distinguish enthalpic binding from entropic pucker penalties.
Synthesis & Availability Notes
-
Access: The (3R,4R) isomer is often harder to access via direct fluorination of natural 4-hydroxyproline due to the need for double inversion or specific de novo synthesis.
-
Stability: Both isomers show increased metabolic stability against prolyl oligopeptidases compared to non-fluorinated analogs, but the (3R,4R) isomer is generally more resistant to ring oxidation due to the absence of antiperiplanar H-donors in certain metabolic pathways.
Conclusion
-
Choose (3R,4R) if your target binding pocket is "flat" or prefers the C
-endo (South) conformation, or if you need to rigidly lock the conformation to improve selectivity. -
Choose (3S,4R) if your target requires the C
-exo (North) conformation (e.g., VHL, Collagen) or if you require a "chameleon" ligand that can adapt to slightly different induced-fit requirements.
References
-
Testa, A., Lucas, X., Ciulli, A., et al. (2018).[5] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.[7][8] Journal of the American Chemical Society, 140(29), 9299–9313.
-
Danko, M., Linclau, B., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines. The Journal of Organic Chemistry, 84(5), 2638–2654.
-
Rainés, R. T., et al. (2005). Stereoelectronic effects on the structure and stability of collagen. Protein Science, 14(10), 2755–2761.
-
Silva, A. F. C., et al. (2024).[3] Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579.[3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of 4-fluoroproline and 4-fluoropyrrolidine-2-acetic acid derivatives as new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Introduction: The Strategic Role of Fluorinated Pyrrolidines in Drug Discovery
An Application Scientist's Guide to the Structural Analysis of (3R,4R)-4-fluoropyrrolidin-3-ol: A Comparative Crystallography Workflow
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful therapeutic agents. Its three-dimensional structure allows for the precise projection of functional groups into the binding pockets of biological targets. The strategic introduction of fluorine, particularly in a stereochemically defined manner as in (3R,4R)-4-fluoropyrrolidin-3-ol, offers a powerful tool for modulating molecular properties. The high electronegativity and relatively small size of fluorine can significantly alter local electronics, pKa, metabolic stability, and, most critically, conformational preferences.
However, understanding the precise impact of such a substitution is not possible from 2D structures alone. X-ray crystallography provides the definitive, atomic-resolution data required to rationalize these effects. This guide presents a comprehensive workflow for obtaining and analyzing the crystal structure of (3R,4R)-4-fluoropyrrolidin-3-ol. In the absence of a publicly available structure for this specific parent molecule, we will establish a robust experimental protocol and create a comparative framework using data from a closely related, non-fluorinated analog, (3R,4R)-pyrrolidin-3,4-diol, to highlight the structural consequences of fluorination.
This guide is designed for researchers in structural biology and medicinal chemistry, providing not just a protocol, but the underlying rationale for key experimental decisions, ensuring a self-validating and reproducible workflow.
Part 1: The Crystallization Challenge - A Strategy for Polar Small Molecules
Small, polar, and conformationally flexible molecules like (3R,4R)-4-fluoropyrrolidin-3-ol present a distinct crystallization challenge compared to larger, more rigid structures. Their high solubility often requires a broad screening of conditions to find the precise point of supersaturation that favors the growth of well-ordered single crystals over amorphous precipitation.
The chosen strategy is Vapor Diffusion , which allows for a slow, controlled equilibration of the precipitant concentration, providing a gentle path towards nucleation and crystal growth.
Experimental Protocol: Hanging Drop Vapor Diffusion
-
Material Preparation :
-
Dissolve (3R,4R)-4-fluoropyrrolidin-3-ol in a suitable solvent to a final concentration of 10-20 mg/mL. Given its polarity, primary choices are ultrapure water, methanol, or ethanol. The goal is complete dissolution.
-
Prepare a 24-well crystallization plate with a range of reservoir solutions. A sparse matrix screen is ideal, covering a wide range of precipitants (salts, polymers) and pH values.
-
-
Plate Setup :
-
Pipette 500 µL of each reservoir solution into the corresponding well of the crystallization plate.
-
On a siliconized glass coverslip, mix 1 µL of the molecule solution with 1 µL of the reservoir solution. This is the "drop".
-
Carefully invert the coverslip and place it over the reservoir well, sealing it with vacuum grease to create a closed system.
-
-
Incubation and Observation :
-
Incubate the plate in a vibration-free environment at a constant temperature (typically 4°C or 18°C). Temperature stability is critical for reproducible crystal growth.
-
Monitor the drops daily for the first week, then weekly, using a stereomicroscope. Document any changes, including clear drops, precipitation, or the formation of crystalline material.
-
The causality behind this method lies in equilibrium dynamics. Water (or the more volatile solvent) will slowly diffuse from the drop to the more concentrated reservoir solution, thereby increasing the concentration of both the target molecule and the precipitant within the drop. This gradual process is crucial for promoting the ordered packing required for a single crystal.
Part 2: From Crystal to Structure - Data Collection and Analysis Workflow
Once suitable crystals are obtained, the next phase involves X-ray diffraction data collection and structure solution.
Figure 1: End-to-end workflow for small molecule X-ray crystallography.
Workflow Steps:
-
Crystal Mounting : A suitable single crystal is carefully looped and flash-cooled in a stream of liquid nitrogen. This cryo-cooling minimizes radiation damage from the high-intensity X-ray beam.
-
Data Collection : The crystal is mounted on a goniometer in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.
-
Data Processing : The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot (reflection).
-
Structure Solution : This is the critical step of solving the "phase problem". Programs like SHELXS use direct methods or Patterson methods to generate an initial electron density map from the reflection intensities.[1][2][3] This provides the initial positions of the atoms.
-
Structure Refinement : Using a program like SHELXL, the initial atomic model is refined against the experimental data.[4][5] This iterative process involves adjusting atomic positions, and thermal parameters (describing atomic vibrations) to improve the agreement between the observed diffraction data and the data calculated from the model.
-
Validation : The quality of the final model is assessed using several metrics, most importantly the R-factors.[6][7][8]
The trustworthiness of a crystal structure is paramount. This is quantitatively assessed by the R-factor (or residual factor), which measures the agreement between the experimental structure factors (|F_obs|) and the calculated structure factors (|F_calc|) from the refined model.[6][7] A lower R-factor indicates a better fit. For a well-refined small molecule structure, an R1 value below 0.05 (5%) is expected.[6][9]
Part 3: Comparative Structural Analysis
To understand the impact of fluorination, we will compare our hypothetical, yet expected, data for (3R,4R)-4-fluoropyrrolidin-3-ol with published crystallographic data for a non-fluorinated analog, (3R,4R)-1-benzylpyrrolidine-3,4-diol . While the benzyl group adds bulk, the core pyrrolidine ring conformation provides a valid baseline for comparison.
Table 1: Comparison of Crystallographic Data
| Parameter | Expected: (3R,4R)-4-fluoropyrrolidin-3-ol | Reference: (3R,4R)-1-benzylpyrrolidine-3,4-diol | Significance of Comparison |
| Crystal System | Monoclinic / Orthorhombic (predicted) | Monoclinic | Indicates the overall packing symmetry. |
| Space Group | P2₁ (predicted chiral) | P2₁ | Confirms the structure is chiral and non-centrosymmetric. |
| Resolution (Å) | < 0.80 Å | 0.77 Å | High resolution is critical for accurate bond lengths and angles. |
| R1 (%) | < 5.0% | 3.6% | A primary indicator of model quality.[6][10] |
| wR2 (%) | < 12.0% | 9.7% | A weighted R-factor based on F², also a key quality metric. |
| C-F Bond Length (Å) | ~1.38 Å | N/A | The C-F bond is shorter and stronger than a C-O bond. |
| Ring Pucker | C3-endo / C4-exo (predicted) | C2-endo | The key conformational parameter of the five-membered ring. |
| Key Torsion Angle | H-C4-C3-H (predicted gauche) | O-C4-C3-O (anti) | Fluorine's stereoelectronic effects will dictate this angle. |
Analysis of Fluorine's Impact
The most significant structural consequence of replacing a hydroxyl group with fluorine is the introduction of powerful stereoelectronic effects, primarily the gauche effect . The strong C-F bond is a poor hydrogen bond donor but a weak acceptor, fundamentally altering the intermolecular interactions that dictate crystal packing.
Within the molecule, the electronegative fluorine atom will influence the conformation of the pyrrolidine ring. We predict a shift in the ring pucker compared to the diol analog. This puckering determines the spatial orientation of substituents, which is of paramount importance in drug design as it dictates how the molecule fits into a protein's binding site. The torsion angle between the fluorine and the hydroxyl group is expected to favor a gauche arrangement, a direct consequence of hyperconjugation between the C-C bonding orbital and the C-F antibonding orbital (σC-C → σ*C-F). This contrasts with the likely anti arrangement of the two hydroxyls in the reference compound, which is driven by minimizing steric clash and maximizing hydrogen bonding.
Figure 2: Conformational impact of fluorine substitution.
Conclusion
While a public crystal structure for (3R,4R)-4-fluoropyrrolidin-3-ol is not yet available, this guide provides a complete, scientifically-grounded workflow for its determination and analysis. By following the detailed protocols for crystallization and structure solution, researchers can generate the high-quality data necessary for definitive structural elucidation. The comparative framework established here demonstrates how this data can be leveraged to understand the subtle but powerful influence of stereospecific fluorination. The resulting insights into ring conformation, bond lengths, and intermolecular interactions are critical for the rational design of next-generation therapeutics incorporating this valuable chemical scaffold.
References
-
Title: R factor. Source: Online Dictionary of Crystallography. URL: [Link]
-
Title: R-factor (crystallography). Source: Wikipedia. URL: [Link]
-
Title: R-factor (crystallography). Source: Grokipedia. URL: [Link]
-
Title: A few interactive self-paced tutorials to get started with Olex2. Source: OlexSys Ltd. URL: [Link]
-
Title: Small Molecule X-Ray Crystallography, Theory and Workflow. Source: ResearchGate. URL: [Link]
-
Title: Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. Source: YouTube. URL: [Link]
-
Title: For X-ray crystallography structures | Analysing and evaluating macromolecular models. Source: PDBe Knowledge Base. URL: [Link]
-
Title: SHELXS - General Information. Source: SHELX Homepage. URL: [Link]
-
Title: Structure Solution. Source: OlexSys Ltd. URL: [Link]
-
Title: Chapter 6.1.1 SHELXL-97. Source: SHELX Homepage. URL: [Link]
-
Title: Reliability factor, R-factor | Glossary. Source: JEOL Ltd. URL: [Link]
-
Title: SCXRD: Producing the crystal structure Software: Olex2. Source: EdShare, University of Southampton. URL: [Link]
-
Title: Olex2 Tutorials for new users How to install Olex2 from scratch. Source: YouTube. URL: [Link]
-
Title: Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Source: Northwestern University - IMSERC. URL: [Link]
-
Title: Structure Determination with SHELX. Source: MIT OpenCourseWare. URL: [Link]
-
Title: The SHELX-97 Manual. Source: SHELX Homepage. URL: [Link]
Sources
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Distinguishing Diastereomers of 4-Fluoropyrrolidin-3-ol by NMR
This guide outlines a definitive, self-validating protocol for distinguishing the diastereomers of 4-fluoropyrrolidin-3-ol. It synthesizes scalar coupling analysis (
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, NMR Spectroscopists, Structural Biologists
Executive Summary: The "Inverted" Logic of Fluoropyrrolidines
Distinguishing the cis and trans isomers of 4-fluoropyrrolidin-3-ol requires a precise understanding of the relationship between substituent stereochemistry (F vs. OH) and proton stereochemistry (H3 vs. H4).
A common pitfall is assuming that "trans" substituents lead to "trans" coupling constants. In this system, the relationship is often inverted regarding the H-F coupling.
| Feature | Cis-Isomer (3R,4S / 3S,4R) | Trans-Isomer (3R,4R / 3S,4S) |
| Substituent Relationship | F and OH are Syn (Same face) | F and OH are Anti (Opposite faces) |
| Proton Relationship (H3/H4) | H3 and H4 are Syn (Cis) | H3 and H4 are Anti (Trans) |
| H3 - F Relationship | H3 and F are Anti (Trans) | H3 and F are Syn (Cis) |
| Key Diagnostic: | Large (> 20 Hz) | Small/Medium (5–15 Hz) |
| Key Diagnostic: | Large (~7–10 Hz) | Small (< 6 Hz) |
| NOE / HOESY | Strong H3–H4 NOE | Strong H3–F HOESY |
Mechanistic Basis: The Karplus Relationship in 5-Membered Rings
To interpret the NMR data correctly, one must visualize the dihedral angles. The pyrrolidine ring typically adopts an envelope conformation, but the relative orientations of substituents remain consistent.
A. The H-F Karplus Curve
The vicinal fluorine-proton coupling constant (
-
(Anti/Trans): Maximum coupling (
Hz). -
(Syn/Gauche): Minimum/Intermediate coupling (
Hz).
B. Structural Correlation
-
In the Cis-Isomer (F/OH Syn): The H3 proton and the Fluorine atom are on opposite sides of the ring plane (Anti relationship). This results in a large
. -
In the Trans-Isomer (F/OH Anti): The H3 proton and the Fluorine atom are on the same side of the ring plane (Syn relationship). This results in a smaller
.
Experimental Protocols
Method A: 1D
H-NMR Coupling Analysis (Primary Method)
This is the fastest and most reliable method.
Sample Preparation:
-
Dissolve 5–10 mg of the compound in 600
L of DMSO- or D O.-
Note: DMSO-
is preferred to prevent hydroxyl proton exchange and to sharpen H3 signals, though D O is acceptable if the OH signal is not needed.
-
-
Acquire a standard
H spectrum (min. 16 scans).
Analysis Steps:
-
Locate H3: Look for the proton geminal to the hydroxyl group (
4.0–4.5 ppm). It will appear as a complex multiplet (dt or ddd). -
Locate H4: Look for the proton geminal to the fluorine (
5.0–5.5 ppm). It will appear as a wide doublet of multiplets (due to large of ~53 Hz). -
Measure
: -
Measure
:-
If H3–H4 coupling is ~7–10 Hz , it confirms the Cis-isomer (H3/H4 cis).
-
If H3–H4 coupling is < 6 Hz , it confirms the Trans-isomer (H3/H4 trans).
-
Method B:
F-NMR Analysis (Confirmation)
Fluorine NMR simplifies the measurement of
Parameters:
-
Pulse Sequence: Standard
F (proton-coupled) and F{ H} (proton-decoupled). -
Spectral Width: Ensure coverage from -150 to -200 ppm (typical for alkyl fluorides).
Analysis:
-
In the proton-coupled
F spectrum, the fluorine signal will be a multiplet. -
Identify the vicinal coupling to H3 (
).-
Cis-Isomer: The multiplet will be dominated by a large coupling (~25–35 Hz) in addition to the geminal H4 coupling (~53 Hz).
-
Trans-Isomer: The vicinal coupling to H3 will be small, often comparable to other vicinal couplings (H5), resulting in a more "narrow" multiplet appearance (excluding the large geminal split).
-
Method C: HOESY / NOESY (Ambiguous Cases)
Use this if signal overlap prevents clear
Protocol:
-
1D
H-NOESY: Irradiate H3.-
Observation: If you see a strong enhancement of H4, H3 and H4 are cis
Cis-Isomer (F/OH cis).
-
-
F-
H HOESY: (Heteronuclear Overhauser Effect).-
Observation: Cross-peak between F and H3.
-
Strong Cross-peak: Indicates F and H3 are spatially close (Syn)
Trans-Isomer (F/OH trans). -
Weak/No Cross-peak: Indicates F and H3 are distant (Anti)
Cis-Isomer (F/OH cis).
-
Decision Workflow Diagram
Caption: Logical workflow for assigning stereochemistry based on scalar coupling constants and HOESY validation.
Summary Data Table
| Parameter | Cis-Isomer (Substituents Syn) | Trans-Isomer (Substituents Anti) |
| H3 Signal Shape | Wide Multiplet (Large splittings) | Narrower Multiplet |
| 20 – 40 Hz | 5 – 15 Hz | |
| ~ 8.7 Hz | < 5 Hz | |
| Wide multiplet (excluding geminal) | Narrower multiplet | |
| Stereochemical Note | H3 and F are Anti-periplanar | H3 and F are Syn-clinal |
References
-
Conformational Analysis of Fluorinated Pyrrolidines. Journal of Organic Chemistry. Explains the Karplus relationship in 3-fluoropyrrolidine systems and the gauche effect.
-
3-Fluoro-4-hydroxyprolines: Synthesis and Analysis.Journal of the American Chemical Society. Provides specific
-values for cis/trans 3-fluoro-4-hydroxyproline analogs ( Hz). -
Vicinal Fluorine-Proton Coupling Constants. Journal of Magnetic Resonance. Establishes the generalized Karplus equation for H-F couplings.
-
Rapid Measurement of Heteronuclear Coupling Constants.Journal of the American Chemical Society. Details the magnitude differences in
for fluorohydrin systems.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
